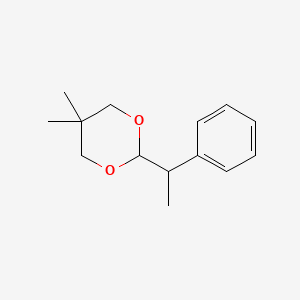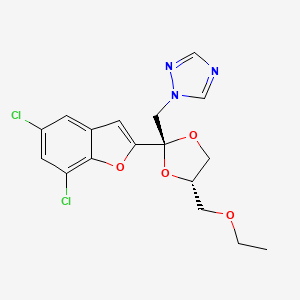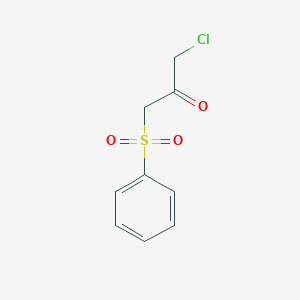
3-Chloro-1-phenylsulfonyl-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-phenylsulfonyl-2-propanone is an organic compound with the molecular formula C9H9ClO3S. It is a chlorinated derivative of phenylsulfonyl propanone and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenylsulfonyl-2-propanone typically involves the chlorination of 1-phenylsulfonyl-2-propanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-phenylsulfonyl-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 1-phenylsulfonyl-2-propanone.
Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of various substituted phenylsulfonyl propanone derivatives.
Reduction: Formation of 1-phenylsulfonyl-2-propanone.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
3-Chloro-1-phenylsulfonyl-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenylsulfonyl-2-propanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom acts as a leaving group, facilitating substitution reactions. The phenylsulfonyl group can participate in electron-withdrawing effects, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Phenylsulfonyl-2-propanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-1-phenyl-2-propanone: Similar structure but without the sulfonyl group, affecting its chemical properties.
3-Chloro-1-phenylsulfonyl-1-propanone: Positional isomer with different reactivity.
Uniqueness
3-Chloro-1-phenylsulfonyl-2-propanone is unique due to the presence of both the chlorine and phenylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
23886-96-6 |
|---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
KYMPNYZODVAUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


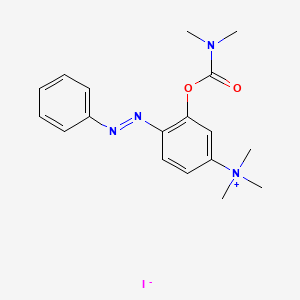
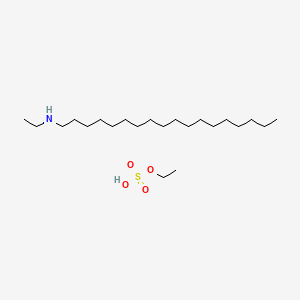
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
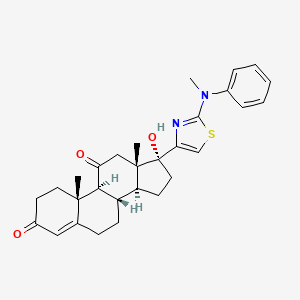
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
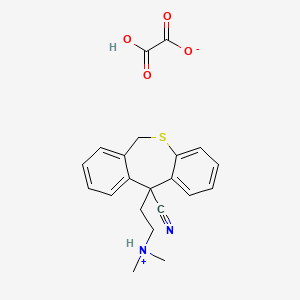
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
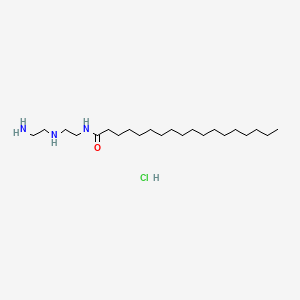
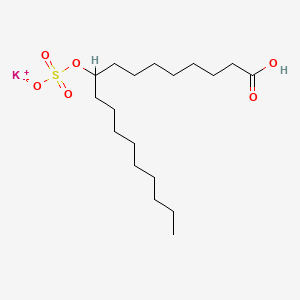
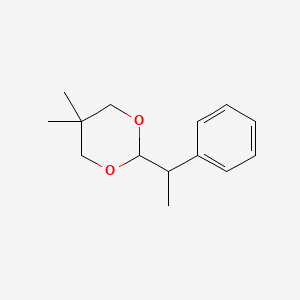
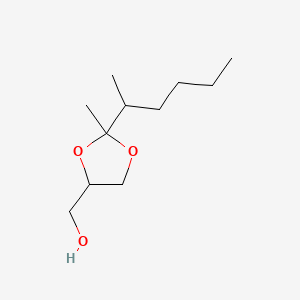
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
